5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGYYKMVBTPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The central reaction involves displacing the chlorine atom in 2,6-dimethyl-4-chloro-5-fluoropyrimidine with 1-(5-fluoropyrimidin-2-yl)piperazine. This SNAr (nucleophilic aromatic substitution) reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours. Triethylamine or diisopropylethylamine is employed to scavenge HCl, driving the reaction to completion.
Representative Procedure :
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Reactants : 2,6-Dimethyl-4-chloro-5-fluoropyrimidine (1.0 equiv), 1-(5-fluoropyrimidin-2-yl)piperazine (1.2 equiv), DMF (10 mL/g), DIEA (3.0 equiv).
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Conditions : Nitrogen atmosphere, 90°C, 18 hours.
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Workup : Dilution with ethyl acetate, washing with brine, drying over Na₂SO₄, and column chromatography (hexane/EtOAc 3:1).
Alternative Coupling Strategies
Copper-mediated Ullmann-type couplings have been explored to enhance efficiency. A mixture of 2,6-dimethyl-4-iodo-5-fluoropyrimidine, 1-(5-fluoropyrimidin-2-yl)piperazine, CuI (10 mol%), and 8-hydroxyquinoline (20 mol%) in DMSO at 90°C for 16 hours achieves a 58% yield. While this method reduces palladium costs, it requires stringent oxygen-free conditions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) outperform copper catalysts in reproducibility, albeit at higher costs. A comparative study showed Pd systems achieving 70% yield versus 58% for Cu systems.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group has been employed to protect the piperazine nitrogen during intermediate synthesis. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine prior to coupling.
Analytical Characterization
Post-synthesis validation relies on advanced spectroscopic techniques:
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.40 (d, J=2.7 Hz, 1H, pyrimidine-H), 7.92 (s, 1H, imidazole-H), and 1.96–1.82 (m, 1H, cyclopropyl).
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LC-MS : [M+H]⁺ observed at m/z 307.3, aligning with the theoretical molecular weight of 306.31 g/mol.
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HPLC Purity : >98% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Parameter | SNAr (Pd) | Ullmann (Cu) |
|---|---|---|
| Yield | 72% | 58% |
| Reaction Time | 18 h | 16 h |
| Catalyst Cost | High | Low |
| Oxygen Sensitivity | Moderate | High |
| Byproduct Formation | <5% | 12% |
The SNAr route remains the industrial standard due to scalability and reliability, despite higher catalyst costs .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-fluoro-4-[4-(5-fluoropyrimidin-2-
Biological Activity
5-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and related case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 2640946-73-0 |
| Molecular Weight | 306.31 g/mol |
| Molecular Formula | C14H16F2N6 |
The compound features a pyrimidine core substituted with fluorine and piperazine moieties, which contribute to its biological activity.
Research indicates that the compound exhibits its biological effects primarily through inhibition of specific enzymes involved in nucleotide metabolism. This mechanism is crucial for its application as an antitumor agent. The presence of fluorine atoms enhances the compound's affinity for target enzymes, leading to increased potency against cancer cells.
Antitumor Activity
In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : L1210 (leukemia), CCRF-CEM (acute lymphoblastic leukemia).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong antitumor activity.
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Notably, it has shown effectiveness against resistant strains of bacteria, including Staphylococcus faecium. This suggests potential applications in treating infections where conventional antibiotics fail.
Case Studies
-
Study on Antitumor Efficacy :
- A study evaluated the effects of the compound on L1210 leukemic cells and reported a significant increase in lifespan in treated mice compared to controls.
- Results indicated that the compound could enhance the chemotherapeutic index by selectively targeting tumor cells while sparing normal cells.
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Antimicrobial Evaluation :
- In a separate study, derivatives of the compound were tested against various bacterial strains. The results showed a marked reduction in bacterial growth at concentrations as low as 10^-9 M, demonstrating its potential as a novel antimicrobial agent.
Summary of Findings
The biological activity of this compound is characterized by:
- Strong antitumor properties , particularly against leukemia cell lines.
- Significant antimicrobial efficacy , especially against resistant bacterial strains.
These findings underscore the potential of this compound in both oncology and infectious disease treatment.
Comparison with Similar Compounds
Structural Analog 1: N-(3-Fluoro-4-(4-(5-(Trifluoromethyl)Pyridin-2-yl)Piperazin-1-yl)Benzyl)-2,6-Dimethylimidazo[2,1-b]Thiazole-5-Carboxamide (ND-11543)
Core Structure :
- ND-11543 replaces the pyrimidine core with an imidazo[2,1-b]thiazole ring, linked to a carboxamide group.
- Substituents: A benzyl group attached to a piperazine ring, which is connected to a pyridine bearing a trifluoromethyl group.
Key Differences :
Implications :
- The imidazo[2,1-b]thiazole core in ND-11543 may enhance π-stacking interactions with hydrophobic enzyme pockets, whereas the pyrimidine core in the target compound could favor hydrogen bonding with nucleic acids.
- The trifluoromethyl group in ND-11543 improves metabolic stability and lipophilicity compared to the target compound’s fluorine substituents.
Structural Analog 2: (S)-4-(4-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1-Oxoisoindolin-4-yl)Oxy)Methyl)Benzyl)Piperazin-1-yl)-3-Fluorobenzonitrile
Core Structure :
Key Differences :
Implications :
- The fluorobenzyl group in the patent compound may enhance blood-brain barrier penetration compared to the target compound’s pyrimidine-piperazine system.
Table 1: Structural and Functional Profiles
Q & A
Q. Answer :
- In vitro : ADP-Glo™ Kinase Assays against EGFR/VEGFR panels determine IC50 values. Competitive binding assays (SPR) quantify affinity.
- In vivo : HCT-116 xenograft models (10 mg/kg, oral gavage) assess tumor growth inhibition. Pharmacodynamic markers (e.g., p-ERK) and toxicity (ALT/AST levels) are monitored. Human liver microsomes predict metabolic clearance rates .
How can discrepancies in HPLC purity assessments be resolved?
Answer : Orthogonal methods address co-eluting impurities:
- HPLC : C18 column with 0.1% TFA in water/acetonitrile.
- UPLC-MS : HILIC column for polar impurities.
Adjusting mobile phase pH (ammonium acetate, pH 4.5) improves resolution. Spiking with synthetic impurities and UV spectral comparison (DAD) validates purity .
What computational strategies predict target interactions and binding stability?
Q. Answer :
- Docking : AutoDock Vina/Glide dock the compound into kinase structures (PDB: 5ZN), identifying fluorine-mediated hydrogen bonds.
- MD Simulations : GROMACS (100 ns) evaluates complex stability, focusing on piperazine flexibility and hydrophobic contacts.
- QSAR : Descriptors (LogP, topological polar surface area) predict bioavailability. Free energy perturbation (FEP) quantifies affinity changes upon structural modifications .
How can researchers address low solubility in aqueous buffers during biological assays?
Answer : Co-solvents (DMSO ≤1% v/v) or solubilizing agents (β-cyclodextrin) enhance solubility. Micellar electrokinetic chromatography (MEKC) determines solubility limits. Structural modifications (e.g., PEGylation of the piperazine nitrogen) improve hydrophilicity without compromising activity .
What strategies mitigate off-target effects in kinase inhibition studies?
Q. Answer :
- Selectivity Screening : Profile against a broad kinase panel (e.g., Eurofins KinaseProfiler).
- Covalent Docking : Identify conserved binding motifs to design selective analogs.
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to detect non-kinase targets .
How is metabolic stability assessed, and what structural features influence it?
Answer : Human liver microsomes (HLM) incubations quantify metabolic half-life (t1/2). LC-MS/MS identifies metabolites (e.g., N-dealkylation of piperazine). The 2,6-dimethyl groups reduce oxidative metabolism, while fluorination minimizes CYP3A4-mediated degradation .
What crystallographic challenges arise when analyzing this compound, and how are they resolved?
Answer : Low crystal symmetry and solvent inclusion complicate XRD. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
